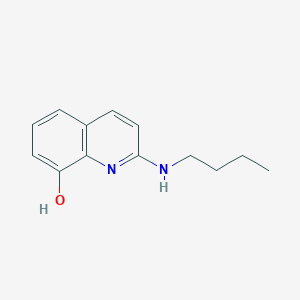

2-(Butylamino)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butylamino)quinolin-8-ol is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . This compound is solid in physical form .

Synthesis Analysis

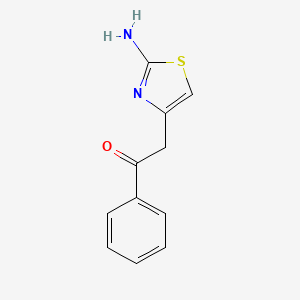

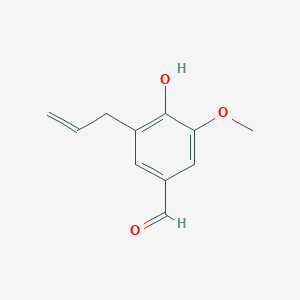

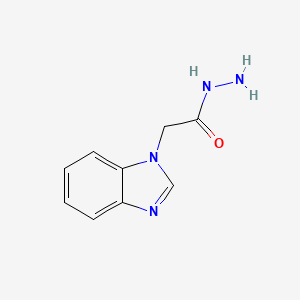

The synthesis of 2-(Butylamino)quinolin-8-ol or similar compounds often involves complex chemical reactions . For instance, one method involves reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole .Molecular Structure Analysis

The InChI code for 2-(Butylamino)quinolin-8-ol is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving 2-(Butylamino)quinolin-8-ol are complex and can involve various other compounds . For example, it can react with acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid to form crystalline compounds .Physical And Chemical Properties Analysis

2-(Butylamino)quinolin-8-ol is a solid compound . It has a molecular weight of 216.28 and its InChI Code is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) .Scientific Research Applications

Biological Activity Studies

This compound may be used in studies exploring its antibacterial and antiviral activities. Given the current findings on related quinoline compounds, 2-(Butylamino)quinolin-8-ol could be evaluated against a range of Gram-positive and Gram-negative bacteria to assess its efficacy as an antibacterial agent .

Glycoprotein Folding Quality Control

Research has indicated that quinolin-8-ol derivatives can inhibit UGGT, an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum. This suggests that 2-(Butylamino)quinolin-8-ol could be studied for its potential to modulate this pathway, which is relevant for diseases caused by misfolded glycoproteins and certain cancers .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(Butylamino)quinolin-8-ol is the Endoplasmic Reticulum (ER) glycoprotein folding Quality Control (ERQC) machinery , specifically the 170 kDa UDP-Glucose glycoprotein glucosyltransferase (UGGT) . UGGT plays a crucial role in the folding of glycoproteins in the ER .

Mode of Action

2-(Butylamino)quinolin-8-ol interacts with UGGT by binding to a conserved surface motif known as the ‘WY’ motif . The compound likely works as a competitive inhibitor, binding to the site of recognition of the first GlcNAc residue of the substrate N-glycan .

Biochemical Pathways

The action of 2-(Butylamino)quinolin-8-ol affects the ERQC pathway, which aids in the folding of glycoproteins in the ER . By inhibiting UGGT, the compound disrupts the recognition and ER-retention of misfolded glycoproteins . This modulation of UGGT activity can have broad implications for antiviral therapies, rare disease therapies caused by responsive mutations in glycoprotein genes, and many cancers .

Pharmacokinetics

The compound has a molecular weight of 21628 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate membranes more effectively.

Result of Action

The inhibition of UGGT by 2-(Butylamino)quinolin-8-ol results in the disruption of glycoprotein folding in the ER . This can potentially lead to a decrease in the secretion of certain glycoproteins, which could have therapeutic implications for various diseases .

properties

IUPAC Name |

2-(butylamino)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)quinolin-8-ol | |

CAS RN |

70125-20-1 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)